molecular formula C12H14FN B3120546 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane CAS No. 265661-60-7

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B3120546
CAS No.: 265661-60-7
M. Wt: 191.24 g/mol
InChI Key: JKAJCHKORMFKTQ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-azabicyclo[320]heptane is a bicyclic compound that features a fluorophenyl group attached to a 3-azabicyclo[320]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the [2+2] photocycloaddition of aryl-enones under visible light irradiation. This reaction is promoted by a Lewis acid such as lithium bromide and catalyzed by Eosin Y . The reaction conditions typically involve room temperature and visible light exposure for a specified duration to achieve high yield and diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance productivity and space-time yields. The use of flow chemistry allows for better control over reaction conditions and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery programs, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAJCHKORMFKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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